molecular formula C22H26N4O5S B2442417 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-10-9

4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2442417
CAS RN: 442881-10-9
M. Wt: 458.53
InChI Key: NOPURFDQWHCBSW-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • Studies have shown the synthesis and characterization of oxadiazole derivatives, highlighting methodologies that could potentially be applied to the synthesis of 4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Such compounds have been evaluated for their structural properties using techniques like IR, NMR, and Mass spectrometry (Salahuddin et al., 2014).

Anticancer Evaluation

  • Oxadiazole derivatives have been explored for their anticancer properties. For instance, certain synthesized compounds demonstrated moderate activity against breast cancer cell lines, underscoring the potential of oxadiazole derivatives in cancer research (Salahuddin et al., 2014).

Nematocidal Activity

  • Novel oxadiazole derivatives with a thiadiazole amide moiety have shown promising nematocidal activity against Bursaphelenchus xylophilus, suggesting potential agricultural applications (Liu et al., 2022).

Antibacterial Activity

  • Research on oxadiazole compounds also includes their antibacterial efficacy. Some newly synthesized oxadiazole derivatives displayed antibacterial activity, which points to their potential in developing new antimicrobial agents (Aghekyan et al., 2020).

Antidiabetic Screening

  • Oxadiazole derivatives have been synthesized and evaluated for their antidiabetic activity, demonstrating the diverse biological activities and potential therapeutic applications of such compounds (Lalpara et al., 2021).

Corrosion Inhibition

  • The use of oxadiazole derivatives as corrosion inhibitors for mild steel in acidic media has been studied, highlighting their potential application in materials science and engineering (Bouklah et al., 2006).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-4-14-26(15-5-2)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(31-22)17-6-10-18(30-3)11-7-17/h6-13H,4-5,14-15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPURFDQWHCBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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